Thp-peg12

Description

Overview of Polyethylene (B3416737) Glycol (PEG) in Advanced Chemical Systems

Polyethylene glycol (PEG), also known as polyethylene oxide (PEO) or poly(oxyethylene) (POE), is a synthetic polyether polymer with a structure commonly expressed as H−(O−CH₂−CH₂)n−OH. wikipedia.org PEG is synthesized through the ring-opening polymerization of ethylene (B1197577) oxide, typically using an initiator like water or ethylene glycol and catalyzed by acidic or basic conditions. wikipedia.orgalfa-chemistry.com The molecular weight of PEG is determined by the ratio of reactants, and the use of ethylene glycol or its oligomers as starting materials can lead to polymers with a low polydispersity. wikipedia.org Lower molecular weight PEGs are generally more hydrophilic. acs.org

PEG's unique properties, including water solubility, biocompatibility, flexibility, and low immunogenicity, have made it an indispensable component in diverse fields such as drug delivery, bioconjugation, materials science, and chemical biology. chempep.comsigmaaldrich.com PEG is soluble in both aqueous and many organic solvents, facilitating its interaction in various chemical environments. sigmaaldrich.commdpi.com

PEG as a Design Element in Molecular Scaffolding

PEG is widely employed as a design element in molecular scaffolding, serving as a flexible spacer or a core structure to which other functional entities can be attached. chempep.commdpi.com Molecular scaffolds are structures that act as carriers for diverse covalently attached groups, enabling the creation of multifunctional molecules. mdpi.com PEG's ability to impart aqueous solubility is particularly valuable when constructing scaffolds for applications in biological and aqueous environments. mdpi.com The synthetic chemistry for preparing PEG compounds is well-developed, and monodisperse PEG reagents with defined lengths and various terminal functionalities are commercially available, facilitating precise bioconjugation strategies. chempep.commdpi.com PEG hydrogels, for example, are commonly used as scaffolds for cell culture and tissue engineering. sigmaaldrich.com

Introduction to the Tetrahydropyran (B127337) (THP) Protecting Group

The tetrahydropyran (THP) group is a commonly used protecting group for alcohols and phenols in organic synthesis. organic-chemistry.orgwikipedia.org It is derived from the reaction of alcohols with 3,4-dihydropyran under acidic conditions, forming a 2-tetrahydropyranyl ether. organic-chemistry.orgwikipedia.orgyoutube.com The THP group is stable under strongly basic reaction conditions, as well as in the presence of organometallics, hydrides, acylating agents, and alkylation reagents. organic-chemistry.org

Role and Utility of Acid-Labile Protecting Groups in Organic Synthesis

Protecting groups are essential tools in organic synthesis, used to temporarily mask reactive functional groups to prevent unwanted side reactions during multi-step synthetic procedures. fiveable.mefiveable.me Acid-labile protecting groups are a class of these groups that are stable under basic and neutral conditions but can be selectively removed under mild acidic conditions. fiveable.me This selective lability is crucial for complex syntheses, allowing chemists to manipulate other parts of a molecule while preserving the protected functionality. fiveable.mefiveable.me The choice of an acid-labile protecting group depends on the specific reaction conditions and the sensitivity of other functional groups present. fiveable.me Common examples of acid-labile protecting groups include tert-butyloxycarbonyl (Boc), trityl (Tr), and silyl (B83357) ethers. fiveable.mefiveable.me The THP group is also recognized as a useful acid-labile protecting group for alcohols. nih.govbroadpharm.com

Integration of THP Functionality in PEG-Based Compounds

The integration of the THP protecting group with PEG chains creates versatile building blocks for chemical synthesis. Compounds like THP-PEG12 feature a PEG chain with a THP group typically installed at one terminus, often protecting a hydroxyl group. broadpharm.com The THP group provides acid-lability, allowing for controlled deprotection of the terminal hydroxyl group under specific acidic conditions when downstream reactions are required at that site. broadpharm.com This orthogonal reactivity, where the THP-protected end can be selectively deprotected without affecting other parts of the molecule, is highly valuable in the synthesis of complex molecules. The PEG component, in turn, imparts water solubility and flexibility to the molecule, properties beneficial in various chemical and biological applications. broadpharm.combroadpharm.com Other THP-PEG linkers with varying PEG lengths also exist, such as THP-PEG3, THP-PEG4, THP-PEG6, and THP-PEG7, demonstrating the modularity of this approach. broadpharm.comaxispharm.comcenmed.comalfa-chemistry.com

Significance of this compound in Contemporary Chemical and Biological Research

This compound is a PEG linker containing a THP group, primarily utilized in research settings as a versatile building block. broadpharm.commedkoo.comtargetmol.com Its structure, featuring a PEG12 chain and a THP protecting group, allows for the combination of PEG's beneficial properties with the controlled reactivity provided by the acid-labile THP ether. The THP group, protecting a terminal hydroxyl, can be selectively removed under acidic conditions, enabling further functionalization or conjugation at this site. broadpharm.com

This compound and similar THP-PEG linkers are employed in the synthesis of various complex molecules, including PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs), where they serve as linkers connecting different molecular entities. hodoodo.commedchemexpress.commedchemexpress.com The PEG portion enhances the solubility and can influence the pharmacokinetic properties of the resulting conjugates, while the THP group offers a handle for selective chemical manipulation during synthesis. The defined PEG12 length provides a specific spacer length and solubility profile, which can be important for optimizing the properties of the final compound. Research findings demonstrate the utility of PEG linkers in influencing the activity and properties of conjugated molecules, highlighting the importance of linker design. nih.gov

Addressing Challenges in Bioconjugation and Molecular Assembly

Bioconjugation, the process of chemically linking biomolecules, and molecular assembly, the construction of complex molecular architectures, often face challenges related to solubility, steric hindrance, and non-specific interactions. PEG linkers, including this compound, play a significant role in overcoming these hurdles. The hydrophilic nature of the PEG chain enhances the water solubility of conjugated molecules, which is particularly beneficial for biomolecules and hydrophobic drugs. chempep.combroadpharm.combiochempeg.com This improved solubility facilitates reactions in aqueous environments, relevant for biological systems.

Furthermore, the flexible and variable length of the PEG linker provides a spacer between the conjugated entities. chempep.com This spacing can help to reduce steric hindrance, allowing molecules to interact more freely and improving the efficiency of binding events in bioconjugation. biochempeg.com The PEG chain also creates a hydration shell around the conjugated molecule, which can reduce non-specific protein adsorption and minimize undesired immune responses, contributing to "stealth" properties in biological applications. chempep.com

The presence of the THP protecting group on this compound offers a handle for controlled chemical modification. The THP group can be selectively removed under mild acidic conditions without affecting other sensitive functional groups that might be present on the molecule being conjugated. broadpharm.com This orthogonal deprotection strategy is crucial for the stepwise synthesis of complex bioconjugates and precisely defined molecular assemblies, allowing for the introduction of different molecules at specific sites and times during a synthetic route. beilstein-journals.orgnih.gov

Contribution to Advanced Research Methodologies

This compound contributes to advanced research methodologies by enabling the synthesis of well-defined conjugates and molecular structures used in various fields. Its application as a PEG linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras) is one example. medchemexpress.commedchemexpress.com PROTACs are bifunctional molecules that recruit target proteins to E3 ubiquitin ligases, leading to protein degradation. medchemexpress.commedchemexpress.com The PEG linker in PROTACs, such as those incorporating a PEG12 chain, is critical for bridging the target protein ligand and the E3 ligase ligand, and its length and properties can significantly impact the efficacy of protein degradation. biochempeg.com

The use of PEG linkers with protecting groups, like the THP group in this compound, is also relevant in the stepwise synthesis of monodisperse PEGs and their derivatives. beilstein-journals.orgresearchgate.net Stepwise synthesis allows for precise control over the length and functionality of PEG chains, which is essential for applications requiring well-defined molecular weights and architectures. beilstein-journals.orgresearchgate.net While traditional methods might involve multiple steps and pots, research is exploring more efficient approaches using different protecting groups and one-pot reactions. beilstein-journals.orgresearchgate.net

In the context of developing novel materials and drug delivery systems, PEG-based hydrogels have been explored as 3D culture matrices and for cell encapsulation due to PEG's biocompatibility. nih.gov The integration of bioactive materials into these hydrogels, often facilitated by precise chemical reactions like click chemistry, highlights the role of functionalized PEGs in creating advanced research tools. nih.gov While this compound specifically functionalized hydrogels are not explicitly detailed, the principle of using functionalized PEGs for controlled material properties is relevant.

Furthermore, PEG linkers are used in the development of antibody-drug conjugates (ADCs), where they link antibodies to cytotoxic drugs. biochempeg.com A suitable linker is vital for maintaining the stability of the conjugate and ensuring targeted drug delivery and release within tumor cells. biochempeg.com The ability to precisely control the conjugation through linkers like this compound contributes to the design and synthesis of such advanced therapeutic modalities.

The application of this compound or similar THP-protected PEG linkers in creating well-defined molecular probes and constructs is also pertinent to advanced research. For instance, functionalized PEGs are used in drug delivery, diagnostics, and as linkers in bioconjugation for precise modifications and targeted interactions in biomedical research. biochempeg.com The THP protecting group offers a strategy for selectively introducing functionality at one end of the PEG chain, enabling the synthesis of heterobifunctional PEG derivatives that are valuable in creating complex molecular assemblies for targeted applications.

While specific detailed research findings solely focused on this compound in isolation are not extensively available in the provided search results, its structure incorporates key elements (THP protecting group and PEG12 linker) that are widely studied and applied in chemical research methodologies, particularly in the synthesis and application of functionalized PEGs for bioconjugation and the creation of advanced molecular architectures.

Properties

IUPAC Name |

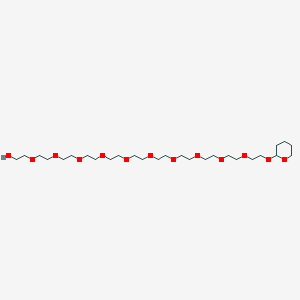

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H54O13/c28-4-6-29-7-8-30-9-10-31-11-12-32-13-14-33-15-16-34-17-18-35-19-20-36-21-22-37-23-24-38-25-26-40-27-3-1-2-5-39-27/h27-28H,1-26H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABLJOOQPRMPXFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H54O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological Approaches to Thp Peg12 Synthesis and Modification

Synthetic Pathways for THP-PEG12 and Derivatives

The creation of monodisperse PEG oligomers, including this compound, relies on controlled synthetic methods that build the PEG chain step by step.

Stepwise Iterative Synthesis Strategies for Monodisperse PEGs

Stepwise iterative synthesis is a key approach for producing monodisperse PEGs, where the PEG chain is elongated through a series of controlled coupling and deprotection steps. This contrasts with the polymerization of ethylene (B1197577) oxide, which typically yields polydisperse mixtures of varying chain lengths. hovione.comacs.org Different iterative routes exist, including unidirectional iterative coupling, bidirectional iterative coupling, chain doubling, and chain tripling. beilstein-journals.orgbeilstein-journals.orgacs.org These methods often involve the use of protecting groups to control the chain extension reaction and leaving groups to facilitate the coupling. acs.org While iterative synthesis can be challenging due to the need for multiple purification steps, leading to increased costs and time, significant improvements have been made to these procedures. acs.org

One common strategy in stepwise PEG synthesis involves using an acid-labile protecting group, such as 4,4'-Dimethoxytrityl (DMTr), and performing coupling via basic Williamson ether formation. This approach typically requires three steps—deprotection, deprotonation, and coupling—carried out in two separate reaction vessels for each PEG elongation cycle. beilstein-journals.orgbeilstein-journals.org However, more convenient approaches have been developed, including methods that utilize base-labile protecting groups, allowing the elongation cycle to be completed in fewer steps and potentially in a single reaction vessel. beilstein-journals.orgbeilstein-journals.org

Integration of THP Protection during PEG Chain Extension

The tetrahydropyran-2-yl (THP) group is a commonly used protecting group for hydroxyl functionalities in organic synthesis, including the synthesis of PEG derivatives. google.comorganic-chemistry.org THP protection is valuable in PEG synthesis because it is stable under basic conditions often employed in coupling reactions, such as the Williamson ether synthesis, but can be readily removed under mild acidic conditions. google.comorganic-chemistry.org This selective cleavability makes the THP group suitable for protecting one terminus of a PEG chain while reactions are carried out at the other end or for controlling stepwise chain elongation. google.com

In the synthesis of discrete PEG oligomers, including those with THP protection, a simple chain-extending approach can be employed. For instance, reactions of THP-protected PEG mesylates with an excess of commercially available PEG diols under basic conditions can yield longer THP-protected PEG chains. google.com This strategy allows for the scale-up of monoprotected monodisperse PEG diol materials. google.com The THP protecting group can be cleanly removed after chain elongation to yield the desired deprotected product. google.com

A versatile route for synthesizing "click chemistry" compatible heterobifunctional PEGs involves the preparation of alpha-tetrahydropyranyloxy-omega-hydroxyl poly(ethylene glycol) (THP-PEG-OH) through the ring-opening polymerization of ethylene oxide initiated with 2-(tetrahydro-2H-pyran-2-yloxy)ethanol. nih.gov This intermediate, with the THP group at one end and a hydroxyl group at the other, allows for selective functionalization of the omega-hydroxyl group while the alpha-end is protected. nih.gov

Synthesis of Homobifunctional this compound Analogs

Homobifunctional PEG analogs possess identical reactive groups at both termini of the polymer chain. mdpi.com While the provided outline specifically mentions this compound, homobifunctional THP-PEG analogs would conceptually feature a THP group at both ends of the PEG12 chain (this compound-THP). Such compounds could serve as protected intermediates in the synthesis of homobifunctional PEG derivatives where, after deprotection, identical functionalities are introduced at both ends.

The synthesis of homobifunctional PEGs generally involves strategies that introduce the same functional group or a protected precursor to both hydroxyl termini of a PEG diol. For instance, activating both hydroxyl groups (e.g., through sulfonylation) followed by reaction with a nucleophile carrying the desired functional group or a protected version thereof can yield homobifunctional PEGs. The integration of THP protection in the synthesis of homobifunctional this compound analogs would involve protecting both ends of a PEG12 diol with the THP group or synthesizing the PEG12 chain using building blocks that are appropriately protected with THP at both reactive sites, followed by coupling reactions.

This compound-THP is described as a PEG-based linker that can be utilized in the synthesis of PROTACs. medchemexpress.com This indicates its role as a protected building block where the THP groups would likely be removed at a later stage to reveal hydroxyl groups or to allow for further functionalization at both ends.

Functionalization Strategies Employing this compound

This compound serves as a valuable intermediate in the synthesis of functionalized PEG derivatives. The presence of the cleavable THP group allows for controlled, stepwise functionalization.

Terminal Functional Group Derivatization Post-THP Deprotection

A key advantage of using THP-protected PEGs like this compound is the ability to selectively deprotect the THP group under mild acidic conditions to reveal a free hydroxyl group. google.comorganic-chemistry.org This exposed hydroxyl group can then be transformed into a variety of other functional groups through standard organic reactions. mdpi.comnih.gov

For example, after removal of the THP group from THP-PEG-OH, the resulting terminal hydroxyl group can be modified. nih.gov This can involve converting the hydroxyl to an azide (B81097) or alkyne group for "click chemistry" applications, or transforming it into primary amines or thiol groups through multi-step procedures. nih.gov The Mitsunobu reaction is a versatile tool for converting PEG terminal hydroxyl groups into various functionalities, including azides, aldehydes, primary amines, and thiols, often in a single step without detrimental effects on the PEG chain integrity. nih.gov

Other functionalization strategies for the terminal hydroxyl group after deprotection include activation via halogenation or sulfonylation (e.g., tosylation or mesylation), creating good leaving groups for subsequent nucleophilic substitution reactions with various amines and thiols. nih.govpreprints.org Aldehyde-modified PEGs, useful for conjugation with amine groups on biomolecules, can be synthesized by functionalizing PEG with terminal alkenes, followed by ozonolysis and reduction. nih.govpreprints.org

Orthogonal Protection Schemes for Selective Functionalization

Orthogonal protection strategies are essential when synthesizing molecules with multiple reactive functional groups that need to be manipulated independently. acs.orgbham.ac.ukresearchgate.net In the context of PEG derivatives, particularly heterobifunctional PEGs (which have different functional groups at each end), orthogonal protection allows for the selective deprotection and functionalization of one terminus while the other remains protected. acs.orgacs.orgnih.gov

While this compound itself features only one THP-protected hydroxyl and one free hydroxyl (assuming it's a mono-THP protected diol), the principles of orthogonal protection are highly relevant when synthesizing more complex PEG architectures or when this compound is used as a building block. An orthogonal protection scheme would involve using the THP group to protect one hydroxyl terminus and a different protecting group, cleavable under distinct conditions, to protect the other terminus or other functionalities present in the molecule. google.comacs.orgbham.ac.ukrsc.org This allows for the selective removal of one protecting group at a time, enabling sequential introduction of different functional groups at specific sites. acs.orgbham.ac.uk

For instance, a synthesis might involve a PEG diol where one end is protected with a THP group (acid-labile) and the other with a benzyl (B1604629) group (removable by reduction or stronger acid) or a silyl (B83357) ether (cleavable by fluoride). beilstein-journals.orggoogle.combham.ac.ukrsc.org By carefully choosing the deprotection conditions, one can selectively deprotect either end and introduce different functionalities, leading to heterobifunctional PEG derivatives. The THP group's acid lability makes it orthogonal to protecting groups removed under basic, reductive, or other non-acidic conditions. google.comorganic-chemistry.org

Research findings highlight the utility of orthogonal protection strategies in creating well-defined, functionalized oligomers and polymers. acs.orgnih.govrsc.orgresearchgate.net Consistently high yields for both deprotection and coupling steps have been reported when employing orthogonal protecting groups. rsc.org

Applications in Click Chemistry Reagent Design (e.g., Azido-PEG12-THP)

This compound is employed in the design and synthesis of click chemistry reagents, facilitating efficient and specific bioconjugation reactions. A notable example is Azido-PEG12-THP. This compound incorporates an azide functional group, which is highly reactive in click chemistry protocols, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAc) and the strain-promoted alkyne-azide cycloaddition (SPAAC) medchemexpress.commedchemexpress.com. These reactions are valuable for conjugating molecules under mild, bio-orthogonal conditions precisepeg.comrsc.org. Azido-PEG12-THP has also been identified as a PEG-based linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) medchemexpress.comhodoodo.com. The click chemistry approach utilizing azido (B1232118) precursors and alkyne-functionalized probes has demonstrated efficiency and high yields in the synthesis of various constructs researchgate.net.

Advanced Characterization Methodologies for this compound Constructs

The accurate characterization of this compound and its conjugates is crucial for confirming their structure, purity, and homogeneity. A range of advanced analytical techniques are employed for this purpose.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods play a vital role in confirming the chemical structure of this compound and derived constructs. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is commonly used to verify the structure and integrity of PEG polymers and their derivatives, including this compound medkoo.combroadpharm.comucl.ac.ukresearchgate.net. Mass spectrometry (MS) is often used in conjunction with NMR for comprehensive characterization ucl.ac.uk. Ultraviolet-Visible (UV-Vis) spectroscopy can be applied to characterize PEGylated species, particularly those incorporating chromophores ucl.ac.ukfrontiersin.org. Infrared spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy, are useful for identifying functional groups and confirming successful chemical modifications, including on PEGylated surfaces frontiersin.orgrsc.org. X-ray Photoelectron Spectroscopy (XPS) can provide elemental composition analysis of PEGylated materials, particularly for surface characterization rsc.org.

Chromatographic and Mass Spectrometric Analysis of Conjugates (e.g., UPLC-ISD-IM-MS, LC-MS/MS)

Chromatographic techniques coupled with mass spectrometry are indispensable for analyzing the purity, composition, and molecular weight distribution of this compound conjugates. Techniques such as Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), including tandem mass spectrometry (LC-MS/MS), are widely used medkoo.combroadpharm.comucl.ac.uknih.govacs.orglehigh.eduunito.itingenieria-analitica.comnih.gov. These methods allow for the separation of complex mixtures and the identification and quantification of individual components.

Analyzing PEG and PEGylated proteins by LC-MS/MS can be challenging due to the heterogeneous nature of the polymer, which can result in complex mass spectra with multiple charge states nih.govacs.orgingenieria-analitica.com. Strategies to improve analysis include the use of charge stripping agents as post-column additions to simplify mass spectra and aid deconvolution ingenieria-analitica.com. Sample hydrolysis can also be employed in LC-MS/MS methods for the quantification of PEG in biological matrices by degrading PEGylated analytes into more readily detectable fragments nih.gov. Studies have utilized LC-MS for the analysis of PEG12-containing peptides in biological samples, such as those derived from THP-1 macrophages lehigh.edu. LC-MS/MS has also been applied in the analysis of other compounds in THP-1 cell-line samples unito.it. Size-exclusion chromatography is another technique mentioned for the analysis of PEGylated compounds, useful for separating molecules based on size researchgate.net.

Purity Assessment and Homogeneity Determination in Research Materials

Ensuring high purity and homogeneity is critical for the reliable use of this compound and its derivatives in research. Purity is typically assessed using chromatographic and spectroscopic methods. Reported purity levels for this compound are generally high, often exceeding 95% or 98% medkoo.combroadpharm.com. Similarly, this compound-alcohol has been reported with purity greater than 98% hodoodo.com. While high purity is often stated, the exact purity values and polydispersity index (PDI) are not always provided in publications, despite their importance for characterizing the homogeneity of PEG materials nih.govacs.org.

Chromatographic techniques, including reverse phase chromatography, are utilized for the purification of PEGylated compounds ucl.ac.uk. Achieving uniform PEGs with a narrow molecular weight distribution (PDI close to 1.0) can be challenging, particularly with increasing PEG chain length, often requiring multiple purification steps nih.govacs.org. Mass spectrometry is a key technique for confirming the uniformity and purity of synthesized PEGs nih.govacs.org. Purity assessment can also involve checking the spectral purity of peaks using detectors like PDA (Photodiode Array) researchgate.net.

| Compound Name | PubChem CID |

| This compound | 16029041 |

| Azido-PEG12-THP | N/A |

| Azido-PEG12-amine | 135640185 |

| Azido-PEG12-acid | 53251713 |

| Azido-PEG12-NHS | N/A |

| This compound-alcohol | N/A |

| NHS-PEG12-maleimide | N/A |

Research Applications of Thp Peg12 in Chemical Biology and Material Science

THP-PEG12 as a Linker in Targeted Molecular Degradation Systems

Targeted protein degradation (TPD) is a rapidly evolving therapeutic strategy that utilizes the cell's own ubiquitin-proteasome system to selectively degrade disease-associated proteins. biocompare.comnih.govresearchgate.net Proteolysis Targeting Chimeras (PROTACs) are a prominent class of molecules employed in TPD. biocompare.comresearchgate.net PROTACs are heterobifunctional molecules consisting of two ligands: one that binds to a protein of interest (POI) and another that recruits an E3 ubiquitin ligase, connected by a chemical linker. biocompare.combiochempeg.com The linker plays a critical role in facilitating the formation of a ternary complex between the POI, the PROTAC, and the E3 ligase, which is essential for the ubiquitination and subsequent degradation of the target protein. biocompare.combiochempeg.comcreative-biolabs.comelifesciences.org PEG-based linkers are commonly incorporated into PROTAC structures, accounting for a significant percentage of reported PROTAC molecules. biochempeg.com

Design and Synthesis of PROTACs Incorporating this compound Linkers

The design and synthesis of PROTACs incorporating PEG-based linkers like this compound involve connecting a POI-binding ligand and an E3 ligase-recruiting ligand through the linker molecule. This compound, with its THP protecting group and PEG12 chain, can be utilized in synthetic routes to construct PROTACs. medchemexpress.commedchemexpress.comhodoodo.com The THP group can offer protection during specific synthetic steps and be cleaved later to reveal a hydroxyl group, which can then be further functionalized or used for conjugation. broadpharm.com PEG linkers, in general, are amenable to various coupling chemistries due to the presence of terminal functional groups, allowing for their attachment to diverse ligands. chempep.comthermofisher.com The systematic variation of PEG chain length, as provided by different PEG linkers, is a common strategy in PROTAC design to optimize degradation efficiency. biochempeg.com

Investigation of Linker Length and Flexibility on Degradation Mechanism (e.g., Ternary Complex Formation)

The length and flexibility of the linker significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is crucial for efficient protein ubiquitination and degradation. biocompare.comcreative-biolabs.comelifesciences.orgrsc.org An optimal linker length is necessary to bring the POI and E3 ligase into close proximity while avoiding steric hindrance that could disrupt complex formation. creative-biolabs.comrsc.orgexplorationpub.com Short linkers can lead to steric clashes, hindering ternary complex formation, while excessively long linkers may prevent the proteins from being brought close enough for effective ubiquitination. creative-biolabs.comrsc.orgexplorationpub.com

PEG linkers, including PEG12, are known for their flexibility. chempep.comaxispharm.com This flexibility can be advantageous in allowing the PROTAC to adopt suitable conformations for ternary complex formation. creative-biolabs.comelifesciences.org However, highly flexible linkers might also lead to less predictable interactions. rsc.org The introduction of some rigidity into flexible linkers can potentially improve the stability of ternary complexes. creative-biolabs.com Studies investigating the impact of linker length often involve synthesizing a series of PROTACs with varying PEG lengths to assess their degradation potency. biochempeg.comrsc.orgexplorationpub.com For instance, research has shown that the potency of PROTACs can be highly dependent on linker length, with different lengths yielding optimal activity for different target proteins and E3 ligases. rsc.orgexplorationpub.com

Data on the effect of linker length on PROTAC activity can be represented in tables, illustrating the degradation efficiency (e.g., DC50 values) of PROTACs with different linker lengths targeting a specific protein. While specific data for this compound length variations were not explicitly detailed in the search results, the general principles regarding PEG linker length and flexibility in PROTACs apply.

Exploring Structural Activity Relationships in PROTAC Design

Structural Activity Relationships (SARs) in PROTAC design are complex, with the linker playing a pivotal role in modulating potency, selectivity, and physicochemical properties. creative-biolabs.comrsc.orgexplorationpub.comnih.gov Beyond length and flexibility, the chemical composition and the linker's attachment site to the ligands also significantly impact PROTAC efficacy. creative-biolabs.comelifesciences.orgnih.gov Optimizing the linker involves identifying the most favorable site for attachment to preserve maximum binding affinity of the ligands to their respective proteins. creative-biolabs.com This often involves analyzing solvent-exposed regions of the protein-ligand interaction interfaces. creative-biolabs.com

The diverse chemical nature of linkers, evolving from early peptide linkers to alkane or PEG-like chains, reflects the ongoing efforts to understand and optimize their properties. nih.govacs.org PEG-based linkers, for example, can improve the solubility profile of PROTACs. biochempeg.comnih.govacs.org Exploring SARs for PROTAC linkers can reveal unexpected trends, highlighting the need for systematic evaluation rather than solely relying on de novo design. thieme-connect.com High-throughput synthesis and screening methods are being developed to accelerate the assessment of linker effects on various parameters, including degradation, E3 ligase binding, and permeability. thieme-connect.com

Bioconjugation Strategies Utilizing this compound

PEG linkers are widely used in bioconjugation, the process of chemically linking biomolecules (such as proteins, peptides, or nucleotides) to other molecules or surfaces. chempep.comaxispharm.comnih.govsigmaaldrich.com The incorporation of a PEG linker like this compound in bioconjugation strategies offers several advantages, including improved water solubility, enhanced stability, reduced immunogenicity, and the ability to provide a flexible spacer between the conjugated entities. chempep.comaxispharm.comcreativepegworks.comnih.gov

Covalent Attachment of Biomolecules to Synthetic Scaffolds

This compound can be utilized for the covalent attachment of biomolecules to synthetic scaffolds due to its functionalizable ends. PEG linkers can be equipped with various reactive groups that enable conjugation to specific functional groups present on biomolecules or synthetic materials. chempep.comthermofisher.comsigmaaldrich.com Common reactive groups include NHS esters (reacting with primary amines), maleimides (reacting with thiols), aldehydes (reacting with amines), and alkynes or azides for click chemistry. chempep.comthermofisher.comsigmaaldrich.com

The THP protecting group on this compound can be selectively removed under acidic conditions to reveal a hydroxyl group, which can then be further activated or modified for conjugation to a biomolecule or a synthetic scaffold. broadpharm.com This allows for controlled and site-selective attachment. Covalent crosslinking using PEG linkers is also employed in the formation of stable hydrogel structures with tunable properties for applications like controlled release of biomolecules in regenerative medicine. nih.gov

Development of Bioorthogonal Conjugation Methodologies

Bioorthogonal chemistry involves chemical reactions that can occur within living systems without interfering with native biochemical processes. axispharm.comnih.gov PEG linkers are valuable components in the development of bioorthogonal conjugation methodologies. chempep.comaxispharm.com They can be used to connect bioorthogonal reactive partners, such as azides, alkynes, tetrazines, or trans-cyclooctenes, to biomolecules or other entities. axispharm.comsigmaaldrich.comnih.gov

The hydrophilic nature of PEG linkers helps to improve the water solubility of otherwise hydrophobic bioorthogonal reagents and provides optimal spacing for efficient bioorthogonal reactions. chempep.comnih.gov Studies have shown that incorporating hydrophilic PEG linkers can significantly improve the reactivity of bioorthogonal tags conjugated to biomolecules, potentially by preventing the tags from becoming masked by hydrophobic interactions with the biomolecule. nih.govescholarship.org this compound, with its PEG12 chain, can serve as a flexible and soluble spacer in the design of bioorthogonal probes and conjugates, facilitating reactions in biological environments.

Role in Modulating Molecular and Nanomaterial Properties

The incorporation of this compound can significantly influence the properties of molecules and nanomaterials, primarily through its PEG component. The PEG chain is known for its hydrophilicity, flexibility, and ability to alter the surface characteristics of conjugated entities.

Surface Modification of Materials and Nanostructures (e.g., nanoparticles, fullerenol)

PEGylation, the process of conjugating PEG chains to surfaces, is a common strategy to modify the properties of materials and nanostructures like nanoparticles and fullerenol nih.govbvsalud.org. This modification can impact their interaction with biological environments and improve their dispersion and stability in aqueous media nih.gov. Studies have shown the use of PEG linkers, such as amine-PEG12-propionic acid, to conjugate molecules like the peptide Buforin II (BUF-II) to silica (B1680970) nanoparticles (SNPs) and fullerenol nih.govresearchgate.net. This conjugation process involves multi-step reactions to form stable linkages between the PEG linker, the biomolecule, and the nanostructure nih.gov. Characterization techniques like Fourier transform infrared spectroscopy (FT-IR), UV-vis, Dynamic Light Scattering (DLS), Electrophoretic Mobility, Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), Thermogravimetric Analysis (TGA), and X-ray Diffraction (DRX) are used to evaluate the physicochemical properties of the resulting nanobioconjugates and confirm the successful surface modification nih.govunal.edu.co. For example, TGA can reveal weight loss corresponding to the organic components, including the PEG linker and conjugated molecules, indicating their presence on the nanoparticle surface nih.gov. XPS analysis can provide information about the chemical bonds formed, such as C-Si bonds, confirming the attachment of biomolecules to inorganic nanoparticles via covalent linkages nih.gov.

Influence on Molecular Recognition and Interaction in Research Models

The presence of a PEG linker like this compound can influence the molecular recognition and interaction of conjugated molecules in research models. The flexible and hydrophilic PEG chain can act as a spacer, reducing steric hindrance and improving the accessibility of the conjugated molecule to its target mdpi.com. It can also alter the interaction with biological environments, such as reducing non-specific binding or preventing rapid clearance acs.org. In the context of nanobioconjugates, the PEGylation of nanoparticles can affect their internalization pathways and endosomal escape behavior in different cell lines, demonstrating an influence on cellular interaction nih.govresearchgate.netnih.gov. Studies on the interaction of PEG and PEG-like oligomers with anti-PEG antibodies highlight the potential for immune responses, which is a factor to consider in research models involving in vivo applications targetmol.com. The length and density of PEG chains on a surface can influence interactions, for example, affecting the mucus permeability of nanoparticles researchgate.net.

This compound in Advanced Drug Delivery System Research (Mechanism/Design Focus)

This compound's structure makes it a valuable component in the research and design of advanced drug delivery systems, primarily through its role in engineering polymeric nanoparticles and micelles. The THP group can serve as a cleavable point, allowing for controlled release mechanisms, while the PEG chain provides stealth properties and enhances solubility.

Engineering of Polymeric Nanoparticles and Micelles

Polymeric nanoparticles and micelles are widely investigated as carriers for drug delivery, particularly for poorly water-soluble drugs science.govscience.gov. This compound can be incorporated into the design of these systems as a building block for amphiphilic copolymers. These copolymers can self-assemble in aqueous solutions to form micelles with a hydrophobic core, capable of encapsulating hydrophobic drugs, and a hydrophilic PEG corona, which improves stability and circulation time researchgate.netscience.gov. The PEG corona can reduce the adsorption of plasma proteins, thereby prolonging the micelle's presence in the bloodstream researchgate.net. However, the PEG layer can also hinder the interaction with cell membranes, potentially affecting cellular uptake researchgate.net. Research explores the design of polymeric micelles with specific properties for targeted drug delivery science.govscience.gov. For instance, mixed polymeric micelles formed from different PEG-containing copolymers have been fabricated to enhance the solubilization of poorly soluble drugs science.gov. The mechanism of drug release from these systems can be influenced by the design of the polymer and the environment, although specific mechanisms involving the THP group of this compound were not detailed in the provided search results. Studies on nanobioconjugates involving PEGylated nanoparticles demonstrate their potential for enhanced intracellular drug delivery and endosomal escape, highlighting the impact of PEGylation on the delivery mechanism nih.govbvsalud.orgresearchgate.net.

Summary of Research Findings Related to PEGylation in Nanomaterial Applications:

| Nanomaterial Type | Conjugated Molecule (Examples) | Observed Effect of PEGylation | Relevant Section | Source(s) |

| Silica Nanoparticles (SNPs) | Buforin II (BUF-II), OmpA | High internalization capacity, distinct intracellular trafficking, endosomal escape behavior nih.govresearchgate.net. | 3.3.1, 3.3.3, 3.4.1 | nih.govbvsalud.orgresearchgate.net |

| Fullerenol (F) | Buforin II (BUF-II), OmpA | High internalization capacity, distinct intracellular trafficking, endosomal escape behavior nih.govresearchgate.net. | 3.3.1, 3.3.3, 3.4.1 | nih.govbvsalud.orgresearchgate.net |

| Magnetite Nanoparticles | Buforin II (BUF-II), OmpA, siRNA, Temozolomide (TMZ), Paclitaxel (PTX) | Enhanced cellular uptake, endosomal escape, improved drug loading, enhanced cytotoxicity acs.orgbvsalud.org. | 3.3.1, 3.3.3, 3.4.1 | acs.orgbvsalud.org |

| Polymeric Micelles | Hydrophobic drugs (e.g., paclitaxel, propofol) | Enhanced solubility and dispersion, improved stability, prolonged circulation researchgate.netscience.govscience.gov. | 3.3.2, 3.4.1 | researchgate.netscience.govscience.gov |

Impact on Pharmacokinetic and Pharmacodynamic Research Profiles (Preclinical/In Vitro)

The impact of PEGylation on the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of therapeutic molecules is a well-established area of research in preclinical and in vitro studies. mdpi.comresearchgate.netacs.org While specific detailed research findings and data tables focusing solely on the impact of this compound on PK/PD profiles in preclinical or in vitro settings were not extensively available in the consulted literature, the general principles of PEGylation can inform its potential effects.

PEGylation is known to influence PK profiles by increasing hydrodynamic size, which can lead to reduced renal clearance and extended circulation half-life of conjugated molecules. mdpi.com It can also alter tissue distribution and reduce uptake by the reticuloendothelial system, potentially leading to improved bioavailability and targeted delivery. mdpi.com In vitro studies often assess the stability of PEGylated compounds in biological media, their interaction with cells, and their enzymatic degradation, all of which contribute to understanding their potential in vivo behavior. Preclinical animal studies are crucial for evaluating the in vivo PK profiles, including absorption, distribution, metabolism, and excretion, as well as the PD effects, which relate the concentration of a compound at the site of action to the magnitude of the effect. acs.orgresearchgate.net

Design of Stimuli-Responsive Delivery Constructs

Stimuli-responsive delivery constructs are designed to release their payload in response to specific internal or external triggers, such as changes in pH, temperature, redox potential, or the presence of certain enzymes. researchgate.netmdpi.comresearchgate.netnih.govwright.edu These systems hold significant promise for targeted drug delivery, allowing for controlled release at a desired site, such as a tumor microenvironment or an area of inflammation. researchgate.netmdpi.comnih.gov

PEG linkers like this compound can play a role in the design of such constructs. The PEG portion provides stealth properties, helping the delivery system evade the immune system and prolonging its circulation time, which is crucial for reaching the target site. mdpi.com The THP group, or the linkage chemistry used to attach it, could potentially be designed to be responsive to a specific stimulus, facilitating the release of the conjugated molecule. For instance, linkages that are labile under acidic conditions, which are characteristic of some disease states or cellular compartments, could be incorporated. nih.gov

Mechanistic Investigations and Theoretical Considerations of Thp Peg12 Functionality

Elucidating the Role of the THP Protecting Group in Reaction Mechanisms

The tetrahydropyranyl (THP) group is commonly employed in organic synthesis as a protecting group for alcohols and phenols. Its utility stems from its stability under a range of reaction conditions, particularly basic and reductive environments, while being readily removable under acidic conditions.

Acid-Catalyzed Deprotection Kinetics and Selectivity

The deprotection of THP ethers is typically achieved through acid-catalyzed hydrolysis or alcoholysis. The mechanism involves the protonation of the oxygen atom within the cyclic ether, followed by the cleavage of the C-O bond to generate a resonance-stabilized carbocation. This carbocation is then attacked by a nucleophile, such as water or an alcohol, to restore the original hydroxyl group and dihydropyran or a related byproduct.

The kinetics of THP deprotection are influenced by the strength of the acid catalyst, the solvent system, and the structure of the protected alcohol. Strong protic acids like p-toluenesulfonic acid (TsOH) or hydrochloric acid can facilitate rapid deprotection. Milder acidic conditions, such as those provided by pyridinium (B92312) p-toluenesulfonate (PPTS) or catalytic amounts of Lewis acids, can be employed for acid-sensitive substrates. The choice of solvent is also critical; mixtures of protic solvents like water or ethanol (B145695) with a co-solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) are commonly used.

Selectivity in THP deprotection becomes important when multiple protecting groups or acid-sensitive functionalities are present in a molecule. While THP ethers are generally stable to basic conditions, they are cleaved by acids, which can also affect other acid-labile groups. The relative lability of the THP group compared to other protecting groups dictates the choice of deprotection conditions. For instance, THP ethers can be cleaved selectively in the presence of silyl (B83357) ethers under appropriate conditions. However, certain conditions, such as Pd/C-catalyzed hydrogenation in protic solvents containing trace amounts of acid, can lead to the cleavage of THP ethers alongside other reducible groups like benzyl (B1604629) ethers. The presence of even small quantities of acid, such as HCl liberated from PdCl2 impurities in the catalyst, can catalyze THP deprotection under hydrogenation conditions. Using aprotic solvents or adding a small amount of amine can prevent unwanted THP cleavage during hydrogenation.

Compatibility with Diverse Functional Group Transformations

The THP protecting group exhibits compatibility with a variety of functional group transformations commonly encountered in organic synthesis. It is generally stable under strongly basic conditions, including those used for ester hydrolysis, and resistant to attack by organometallic reagents (such as Grignard reagents and organolithiums) and hydride reducing agents (like lithium aluminum hydride), provided the temperature is kept low. THP ethers are also stable to acylating and alkylation reagents. This stability allows for the manipulation of other functional groups in a molecule while the hydroxyl group is protected.

However, the acetal (B89532) nature of the THP ether makes it susceptible to cleavage by protic and Lewis acids. Therefore, reactions involving acidic reagents or catalysts must be carefully considered when a THP group is present. Despite this acid lability, the THP group's robustness under basic and reductive conditions makes it a valuable tool in multi-step synthesis, allowing for orthogonal protection strategies.

Conformational Dynamics of PEG12 Linkers in Complex Molecular Assemblies

Polyethylene (B3416737) glycol (PEG) chains are widely used as linkers in chemical biology and drug delivery due to their unique properties, including hydrophilicity, flexibility, and low immunogenicity. The PEG12 linker, with its 12 repeating ethylene (B1197577) glycol units, possesses specific conformational characteristics that influence the behavior of molecules to which it is attached, particularly in complex molecular assemblies.

Flexibility and Hydration Characteristics of PEG Chains

PEG chains are known for their significant flexibility in solution. This flexibility arises from the relatively free rotation around the C-C and C-O bonds in the ethylene glycol repeating units. Molecular dynamics simulations have shown that PEG chains remain highly flexible in aqueous environments.

A key characteristic of PEG is its ability to form a distinctive hydration layer in aqueous solutions. The oxygen atoms in the ether linkages can form hydrogen bonds with water molecules, leading to a sheath of associated water around the PEG chain. This hydration contributes significantly to the hydrophilicity and water solubility of PEG-ylated molecules. The extent of hydration and the resulting hydrodynamic volume of a PEGylated molecule are influenced by the PEG chain length and its conformation. Molecular dynamics simulations have indicated that PEG chains on a protein surface can adopt a folded structure rather than a fully extended conformation, and they interact with both hydrophobic residues of the protein and form hydrogen bonds with water.

The conformation of PEG chains in solution can be described as a random coil under good solvent conditions, such as in water at physiological temperatures. The flexibility allows PEG chains to adopt multiple conformations, enabling molecules linked by PEG to sample a wide range of relative orientations. This conformational freedom is crucial for the function of PEG linkers in various applications.

Impact on Ternary Complex Formation and Binding Events

The PEG12 linker's flexibility and hydration properties significantly impact the formation of complex molecular assemblies, such as ternary complexes, and influence binding events. In systems like PROTACs (proteolysis-targeting chimeras), where a linker connects a target protein ligand and an E3 ligase ligand, the linker plays a critical role in facilitating the formation of a ternary complex between the target protein, the PROTAC molecule, and the E3 ligase.

The length and flexibility of the PEG linker influence the spatial separation and relative orientation of the two ligands. A linker of appropriate length and flexibility is essential to bring the target protein and the E3 ligase into close proximity in a productive orientation for ubiquitination to occur. If the linker is too short, steric clashes may prevent ternary complex formation. If it is too long, the two proteins may not be brought close enough, or the increased conformational freedom might lead to less efficient binding. Studies on PROTACs have shown that PEG linkers can contribute to cooperative binding within the ternary complex through van der Waals interactions and hydrogen bonds with residues on both the target protein and the E3 ligase. The PEG linker can also fold up to allow for favorable interactions within the ternary complex.

In other molecular assemblies, such as nanoparticle conjugates or antibody-drug conjugates (ADCs), PEG linkers are used to attach targeting ligands or cytotoxic drugs to a carrier molecule. The PEG spacer helps to reduce steric hindrance between the conjugated entities and the surrounding biological environment, promoting optimal molecular interactions. The length of the PEG linker can affect the accessibility of the attached ligand to its receptor and influence the degree of non-specific interactions, such as serum protein adsorption. Longer PEG linkers can provide greater spatial separation, potentially reducing steric interference and improving the interaction of the conjugated molecule with its target. However, in some cases, shorter linkers may be preferred to limit the conformational freedom of the ligand and promote more favorable receptor-ligand interactions. The choice of PEG linker length in these applications is often a critical factor in optimizing binding affinity and biological activity.

Structure-Activity Relationship (SAR) Studies Related to THP-PEG12 Linkers

Structure-Activity Relationship (SAR) studies involving linkers, including PEG-based linkers like PEG12, are crucial for optimizing the properties and efficacy of conjugated molecules. While specific SAR studies focused solely on "this compound" as a distinct entity are not extensively detailed in the general literature, SAR principles applied to the THP protecting group and PEG linkers individually and in combination can provide insights into the potential behavior of this compound conjugates.

For the THP protecting group, SAR considerations primarily revolve around its stability and selective removal. The acid lability is a key feature, and modifications to the tetrahydropyran (B127337) ring or the attachment point could potentially alter the kinetics and selectivity of deprotection. However, the classic THP group's well-established deprotection profile is often the desired characteristic.

For PEG linkers, SAR studies frequently investigate the impact of linker length, flexibility, and attachment chemistry on the biological activity, pharmacokinetics, and targeting ability of conjugated molecules. Variations in PEG linker length have been shown to influence factors such as solubility, stability, immunogenicity, cellular uptake, and the formation and stability of ternary complexes.

In the context of PROTACs, SAR studies have demonstrated that optimizing PEG linker length is critical for achieving potent and selective protein degradation. The linker needs to span the distance between the target protein and the E3 ligase binding sites effectively. Studies comparing PEG linkers of different lengths have shown varying degrees of degradation efficiency, highlighting the importance of this parameter.

For ADCs and nanoparticle delivery systems, SAR related to PEG linkers focuses on how linker length and structure affect drug loading, conjugate stability, targeted delivery, and intracellular release. Longer PEG linkers can improve solubility and reduce aggregation, but the optimal length for target binding and cellular uptake can vary depending on the specific application and target.

Correlation of Linker Design with Molecular Efficacy in Research Models

The design of linkers, including PEG-based linkers like this compound, plays a crucial role in the efficacy of conjugated molecules in research models. PEGylation, the process of conjugating PEG to another molecule, is a widely used technique to improve the properties of therapeutic agents and delivery systems nih.gov. The length and nature of the PEG linker can influence various aspects, including solubility, stability, circulation half-life, and cellular uptake and trafficking nih.govresearchgate.net.

Research involving PEG linkers in drug delivery systems highlights the impact of linker design. For instance, studies on nanoparticles for drug delivery have utilized PEG linkers of varying lengths and functionalizations to optimize performance in cellular and in vivo models nih.govnih.gov. While this compound specifically is mentioned in the context of being a PEG linker broadpharm.comtargetmol.commedkoo.com, the provided search results offer examples of how related PEG linkers influence molecular efficacy in research models.

One study investigated the use of NHS-PEG12-maleimide as part of a strategy to immobilize an antimicrobial peptide onto silicone catheters to combat urinary tract infection pathogens rsc.org. This demonstrates how a PEG12 linker, functionalized differently than this compound but sharing the PEG12 core, can be integrated into a system designed for localized activity in a research context rsc.org. The efficacy in this model was evaluated by assessing antimicrobial activity against bacterial strains like Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Enterococcus faecalis, as well as evaluating cellular viability in THP-1 cells rsc.org.

Another area where PEG linker design is critical is in the development of PROTACs (proteolysis-targeting chimeras). While Thiol-PEG12-acid is mentioned as a PEG-based PROTAC linker glpbio.com, illustrating the use of a PEG12 core in such constructs, the specific impact of the THP group in this compound on PROTAC efficacy in research models is not detailed in the provided results. However, the general principle in PROTAC design is that the linker significantly influences the ability of the molecule to bring the target protein and E3 ligase into proximity for ubiquitination and degradation.

The molecular weight and polydispersity of PEG chains can also impact the efficacy and characteristics of PEGylated products nih.govacs.org. Research efforts are being directed towards synthesizing uniform PEGs with narrow molecular weight distributions to overcome limitations associated with the heterogeneity of conventional PEGylation, which can affect product consistency and potentially lead to reduced efficacy or increased adverse events nih.govacs.org. Although this research focuses on the uniformity of the PEG chain itself rather than the terminal THP group, it underscores the importance of precise linker design and composition in achieving desired molecular efficacy in research applications.

Data on the direct correlation of the THP group's presence and cleavage with the efficacy of a this compound-conjugated molecule in a specific research model is not explicitly present in the search results. However, the role of the THP group as an acid-labile protecting group suggests its intended function is to enable controlled release or activation, which would inherently impact the observed efficacy in a model where such controlled release is beneficial.

Future Directions and Emerging Research Avenues for Thp Peg12

Integration with Novel Synthetic Methodologies

The synthesis of complex molecules and conjugates often requires efficient and controlled coupling strategies. THP-PEG12, with its specific functional groups, is well-suited for integration into advanced synthetic methodologies aimed at improving yield, purity, and scalability.

Chemoenzymatic Synthesis of this compound Conjugates

Chemoenzymatic synthesis combines the specificity of enzymatic reactions with the versatility of chemical transformations. Enzymes can catalyze reactions with high selectivity under mild conditions, which can be particularly beneficial when dealing with sensitive molecules. Future research could explore the use of enzymes for the selective attachment or removal of the THP group or for the conjugation of this compound to various biomolecules or materials. This approach could lead to more efficient and environmentally friendly synthetic routes for this compound conjugates.

Expansion of Applications in Chemical Biology

PEG linkers are valuable tools in chemical biology for modifying the properties of biomolecules and creating novel probes. taskcm.combroadpharm.com The inclusion of a cleavable THP group in this compound adds another layer of functionality, allowing for triggered release or activation in biological systems.

Development of Advanced Imaging Probes and Biosensors

This compound can be utilized in the design of advanced imaging probes and biosensors. The PEG component enhances the solubility and pharmacokinetics of the probe, while the THP group can serve as a trigger for activation or localization. For instance, a fluorophore or a contrast agent could be conjugated to this compound, with the THP group designed to be cleaved by a specific enzyme or under certain pH conditions prevalent in a target biological environment (e.g., within cells or in diseased tissue). This triggered cleavage would then activate the imaging signal or release the contrast agent at the desired site, improving specificity and reducing background noise. Research in this area could lead to the development of more sensitive and targeted imaging agents for diagnostics and research. umbc.eduresearchgate.netnih.gov

Role in Multi-Omics Sample Preparation and Analysis

Multi-omics approaches involve the comprehensive analysis of multiple types of biological molecules (e.g., genomics, proteomics, metabolomics) within a single sample. sphn.chnih.govsamplefacts.com Sample preparation is a critical step in multi-omics analysis, often requiring efficient extraction and processing of different molecular classes. nih.gov this compound could potentially play a role in developing new sample preparation strategies. For example, functionalized this compound could be used to selectively capture or release specific molecules based on the cleavage of the THP group, facilitating the separation or enrichment of different analytes for downstream analysis. While direct examples of this compound use in multi-omics sample preparation were not found, PEGylated magnetic beads and linkers are being explored for efficient sample processing in proteomics and multi-omics workflows. nih.govbiorxiv.org The acid-lability of the THP group could offer a controlled release mechanism in such applications.

Innovation in Materials Science and Nanotechnology

The properties of PEG, such as its hydrophilicity and ability to form flexible chains, make it useful in materials science and nanotechnology, particularly in the creation of hydrogels, nanoparticles, and surface modifications. nyp.edu.sgsabanciuniv.edupolytechnique.edu this compound can contribute to innovation in these fields by providing a well-defined building block with a cleavable element.

In materials science, this compound could be incorporated into the synthesis of responsive materials. For example, hydrogels or nanoparticles could be cross-linked or functionalized with this compound. The acid-cleavable THP group could then enable the controlled degradation of the material or the release of encapsulated substances in response to a change in pH, which is relevant for applications like drug delivery or tissue engineering. mdpi.comresearchgate.netacs.org

In nanotechnology, this compound could be used to modify the surface of nanoparticles or other nanomaterials. PEGylation is commonly used to improve the biocompatibility and circulation time of nanoparticles. alfa-chemistry.com The THP group could allow for the deprotection or further functionalization of the nanoparticle surface at a specific site or time, enabling targeted interactions or release of payload. Research into using this compound in these areas could lead to the development of novel smart materials and drug delivery systems with enhanced control and specificity.

Design of Smart Responsive Materials for Research Platforms

Smart responsive materials are designed to change their properties in response to external stimuli such as pH, temperature, light, or the presence of specific molecules nih.gov. The THP group in this compound, being acid-labile, offers a built-in responsiveness to pH changes. This characteristic could be leveraged in the design of smart materials for research platforms. For instance, materials functionalized with this compound could be engineered to undergo a change (e.g., release of an attached molecule, alteration of surface properties) when exposed to an acidic environment.

Research in smart materials for biomedical applications is exploring polymers and nanoparticles that respond to various triggers for controlled drug delivery, tissue engineering, and diagnostics researchoutreach.orgwiley.com. The incorporation of this compound into such materials could enable the creation of platforms that selectively release payloads or expose hidden functionalities in specific acidic microenvironments, such as those found in tumors or inflamed tissues. nih.govresearchgate.net While direct studies on this compound in smart materials are limited in the search results, the principle of using acid-labile linkers within responsive polymer systems is well-established. mdpi.com Future work could focus on synthesizing polymers or nanoparticles incorporating this compound and characterizing their response to pH changes for applications in controlled release or as dynamic components in research platforms.

Surface Engineering for Enhanced Biocompatibility in in vitro Systems

Surface engineering plays a critical role in tailoring the interaction of materials with biological environments, particularly in in vitro systems where controlling cell-material interactions and reducing non-specific protein adsorption is crucial for reliable experimental outcomes. numberanalytics.com PEGylation is a widely used technique for surface modification to enhance biocompatibility by creating a hydrophilic shield that resists protein fouling and reduces immune cell recognition. mdpi.compreprints.orgtstu.ru

This compound could be utilized in surface engineering approaches to modify the surfaces of materials used in in vitro research platforms, such as cell culture substrates, biosensors, or components of microfluidic devices. The PEG12 portion would contribute to enhanced hydrophilicity and reduced protein adsorption, thereby improving biocompatibility and minimizing non-specific interactions that can interfere with experimental results. mdpi.comacs.org The terminal hydroxyl group, after removal of the THP protecting group under acidic conditions, could potentially be used for further functionalization, allowing for the attachment of specific biomolecules to direct cell behavior or capture analytes in a controlled manner. broadpharm.com Studies on PEGylated surfaces have demonstrated improved cell viability and reduced unwanted cell adhesion in various in vitro systems. acs.org While specific research on this compound for surface engineering in in vitro systems was not prominently found, the general principles of PEGylation for biocompatibility and the potential for further functionalization via the deprotected hydroxyl group highlight this as a relevant future direction.

Unexplored Mechanistic Aspects and Computational Studies

Understanding the detailed mechanistic behavior of this compound and its conjugates is essential for optimizing their design and application. While the general properties of PEG and the lability of the THP group are known, the specific conformations, interactions, and reaction kinetics of this compound in various environments may require further investigation.

Advanced Spectroscopic Probes for Real-Time Mechanistic Insights

Advanced spectroscopic techniques can provide real-time insights into the behavior of molecules in complex systems. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy are valuable for characterizing PEGylation and analyzing the composition and stability of PEG conjugates. nih.govresearchgate.netnih.gov For this compound, spectroscopic methods could be employed to study the cleavage kinetics of the THP group under varying acidic conditions, the conformation of the PEG12 chain in different solvents or when conjugated to other molecules, and the interactions of the compound with biological components in real-time.

For instance, real-time NMR could monitor the deprotection of the THP group, while FTIR could provide information on the vibrational modes and interactions of the PEG chain and the THP group within a material or conjugate. researchgate.netnih.gov Surface-enhanced Raman spectroscopy (SERS) could potentially be used to study the behavior of this compound when immobilized on surfaces. While the search results discuss the use of spectroscopy for analyzing PEG conjugates in general, applying these advanced techniques specifically to this compound could reveal nuanced mechanistic details crucial for its application in smart materials or surface modifications. nih.govresearchgate.netnih.gov

Machine Learning and AI in Predictive Design of this compound Conjugates

In the context of this compound, ML and AI could be applied to predict the behavior of this compound conjugates based on their structure and the environment. This could include predicting the optimal PEGylation sites on a target molecule, the stability of the this compound linker under specific conditions, or the resulting properties of a material functionalized with this compound. nih.govpegsummiteurope.com For example, ML algorithms could be trained on data from spectroscopic studies and experimental observations to build predictive models for THP cleavage kinetics or the conformational behavior of the PEG12 chain. nih.gov AI could also assist in the in silico design of novel smart materials or biocompatible surfaces incorporating this compound by simulating their interactions with biological systems and predicting their performance. nih.govnih.govmdpi.com While the search results highlight the growing use of computational studies, including MD simulations, for PEGylated systems, the specific application of ML and AI for the predictive design of this compound conjugates represents a forward-looking research direction. nih.govnih.govmdpi.comacs.org

Compound Information

| Compound Name | PubChem CID |

| This compound | 11039814 |

Interactive Data Table (Example - Hypothetical Data)

As specific detailed research findings directly on this compound for the outlined future directions were not extensively found in the search results, a hypothetical data table is provided to illustrate how research findings in these areas could be presented.

| Application Area | Material Type | Stimulus (if smart material) | Observed Effect/Property | Potential for this compound |

| Smart Responsive Materials | Polymer Nanoparticles | pH | Controlled release of encapsulated molecule | High |

| Surface Engineering (in vitro) | Cell Culture Substrate | N/A | Reduced protein adsorption | High |

| Mechanistic Studies (Spectroscopy) | This compound in solution | Acidic pH | THP cleavage kinetics | High |

| Predictive Design (Computational) | This compound conjugate | N/A | Predicted stability in plasma | High |

This table is illustrative and based on the potential applications discussed, drawing parallels from research on related PEGylated systems and smart materials. nih.govmdpi.compreprints.orgtstu.runih.govresearchgate.netnih.govnih.govnih.govmdpi.comacs.org

Q & A

What methodological frameworks are recommended for formulating research questions on THP-PEG12?

Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to structure questions that address gaps in this compound research. For example:

- How does this compound’s molecular weight affect its pharmacokinetic properties compared to unmodified PEG? Ensure questions are open-ended and guide experimental design (e.g., selecting variables like solvent systems or reaction temperatures) .

Q. How can researchers ensure reproducibility in this compound synthesis protocols?

- Document all experimental conditions (e.g., molar ratios, temperature, catalysts) in the main manuscript, adhering to journal guidelines (e.g., Beilstein Journal of Organic Chemistry standards).

- Include detailed characterization data (NMR, HPLC) for at least five compounds in the main text, with additional data in supplementary files .

Q. What strategies are effective for systematic literature reviews on this compound?

- Use domain-specific databases (e.g., PubMed, SciFinder) and data aggregators (e.g., Google Scholar) with search operators (e.g.,

"this compound" AND "drug delivery"). - Prioritize peer-reviewed journals over grey literature unless monitoring real-world applications (e.g., clinical trial registries) .

Advanced Research Questions

Q. How should researchers analyze contradictory data in this compound stability studies?

- Conduct iterative analysis by revisiting raw data (e.g., DSC thermograms, degradation kinetics) to identify outliers or methodological inconsistencies.

- Apply triangulation: Compare results across multiple techniques (e.g., FTIR for chemical stability, mass spectrometry for degradation products) .

Q. What experimental designs optimize the characterization of this compound’s self-assembly behavior?

- Use a multivariate approach : Vary parameters like pH, concentration, and ionic strength while monitoring critical micelle concentration (CMC) via fluorescence spectroscopy.

- Validate findings with cryo-TEM or dynamic light scattering (DLS) to correlate structural changes with environmental conditions .

Q. How can computational modeling address gaps in this compound’s biocompatibility profile?

- Combine molecular dynamics (MD) simulations with in vitro cytotoxicity assays (e.g., MTT tests on HEK-293 cells) to predict and validate interactions with biological membranes.

- Cross-reference simulation results with existing pharmacokinetic datasets to identify discrepancies .

Data Management & Presentation

Q. What criteria determine the validity of this compound’s spectral data?

- Ensure NMR spectra meet signal-to-noise ratios > 20:1 and HPLC purity ≥ 95%.

- Report integration values for proton peaks and include baseline corrections in supplementary files .

Q. How should researchers present conflicting results in this compound’s drug-loading efficiency?

- Use comparative tables to highlight variables (e.g., encapsulation methods, solvent polarity) and their impact on outcomes.

- Discuss limitations (e.g., batch-to-batch variability) and propose follow-up experiments (e.g., DOE optimization) .

Advanced Methodological Challenges

Q. What protocols mitigate bias in this compound’s in vivo biodistribution studies?

Q. How can interdisciplinary approaches enhance this compound’s translational research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.